molecular formula C7H3Br2FO2 B595096 3,6-Dibromo-2-fluorobenzoic acid CAS No. 1214352-42-7

3,6-Dibromo-2-fluorobenzoic acid

Cat. No.: B595096
CAS No.: 1214352-42-7
M. Wt: 297.905
InChI Key: XUWXFNAXMCSSJT-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzoic Acid ( 1214352-42-7) is a highly functionalized aromatic compound with the molecular formula C7H3Br2FO2 and a molecular weight of 297.90 g/mol . It serves as a valuable synthetic intermediate, or building block, in organic chemistry due to its distinct halogen substitution pattern . The presence of fluorine on the aromatic ring significantly influences the molecule's properties; its high electronegativity alters the electron distribution, which can impact the compound's acidity, dipole moments, and overall reactivity . The two bromine atoms act as excellent leaving groups, making this intermediate particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct more complex molecular architectures . In pharmaceutical research, fluorinated aromatics like this compound are incorporated into drug candidates to fine-tune their metabolic stability, improve bioavailability, and enhance binding affinity to biological targets . The specific substitution pattern of this compound makes it an attractive starting material for synthesizing novel therapeutic agents. The agrochemical sector also utilizes such intermediates in the design of herbicides, insecticides, and fungicides, where the halogen substituents can increase lipophilicity, aiding in the penetration and persistence of the active ingredient . Furthermore, in materials science, this compound can be applied in the development of high-performance materials, including liquid crystals, polymers, and electronic materials, where its specific electronic and structural properties contribute to enhanced thermal stability or unique optical characteristics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care and refer to the product's Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWXFNAXMCSSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,6 Dibromo 2 Fluorobenzoic Acid

Total Synthesis Approaches and Strategic Disconnections

The construction of 3,6-dibromo-2-fluorobenzoic acid can be approached through two primary strategic disconnections: building the molecule from simpler aromatic precursors or by functionalizing a pre-existing benzoic acid derivative.

De Novo Synthesis from Simpler Aromatic Precursors

A de novo synthesis strategy involves assembling the target molecule from less complex aromatic starting materials. One potential route begins with a readily available fluorinated aromatic compound, such as 2-fluoroaniline (B146934). The synthesis could proceed through a sequence of halogenation and functional group transformations. For instance, the amino group of 2-fluoroaniline can direct the regioselective introduction of bromine atoms. Subsequent conversion of the amino group to a carboxylic acid, for example via a Sandmeyer reaction, would yield the final product. This approach offers flexibility in introducing the desired substituents in a controlled manner.

Another de novo approach could start from a dibrominated aromatic precursor. For example, starting with 1,4-dibromobenzene, a series of reactions including nitration, reduction, diazotization, and subsequent fluorination (e.g., via the Balz-Schiemann reaction) could be envisioned to introduce the fluorine and carboxylic acid functionalities at the desired positions. The success of such a route would heavily depend on the directing effects of the substituents at each step to achieve the correct isomer.

Directed Functionalization of Pre-substituted Benzoic Acids

An alternative and often more direct approach involves the functionalization of a pre-substituted benzoic acid. Starting with 2-fluorobenzoic acid, the challenge lies in the regioselective introduction of two bromine atoms at the 3- and 6-positions. wikipedia.org The fluorine and carboxylic acid groups are both deactivating and ortho-, para-directing, which can complicate the selective bromination. The carboxylic acid group directs incoming electrophiles to the meta position (position 5), while the fluorine atom directs to the ortho and para positions (positions 3 and 5). The interplay of these directing effects must be carefully considered and controlled.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of aromatic rings. nih.govnih.gov By employing a suitable directing group, it is possible to achieve C-H activation and subsequent halogenation at specific positions that might be difficult to access through traditional electrophilic aromatic substitution. nih.gov For instance, a directing group temporarily installed on the carboxylic acid moiety could facilitate the ortho-bromination at the 6-position, followed by a second bromination that would likely occur at the electronically favored 3-position. Subsequent removal of the directing group would afford the desired this compound.

Regioselective Halogenation Strategies

Achieving the desired substitution pattern in polysubstituted aromatics hinges on the ability to control the regioselectivity of halogenation reactions.

Controlled Bromination Techniques for Aromatic Systems (e.g., using NaBrO3)

The bromination of aromatic rings is a classic electrophilic substitution reaction. However, for substrates with multiple activating or deactivating groups, controlling the position and number of bromine atoms introduced can be challenging. A mixture of products is often obtained with standard brominating agents like molecular bromine (Br₂).

To overcome these challenges, various controlled bromination techniques have been developed. One effective method utilizes sodium bromate (B103136) (NaBrO₃) in the presence of a strong acid. researchgate.net This system generates a powerful brominating agent in situ, capable of brominating even deactivated aromatic rings with high yield and specificity. researchgate.net The reaction conditions, such as temperature and stirring speed, are crucial for achieving the desired outcome. researchgate.net For instance, efficient mixing is essential in this two-phase system to ensure a uniform reaction and prevent localized high concentrations of the active bromine species. researchgate.net Other systems, such as a combination of cupric bromide and Oxone®, have also been shown to be effective for the regioselective bromination of certain aromatic compounds. rsc.org The choice of the brominating agent and reaction conditions must be carefully optimized for the specific substrate to achieve the desired regioselectivity. organic-chemistry.org

Reagent SystemSubstrate TypeKey Advantages
NaBrO₃ / Strong Acid Deactivated aromaticsPowerful, high yield and specificity
CuBr₂ / Oxone® Aromatic aminesFacile, mild, high regioselectivity
N-Bromosuccinimide (NBS) Activated and deactivated aromaticsVersatile, can be used with various catalysts

Introduction of Fluorine via Electrophilic or Nucleophilic Approaches

The introduction of fluorine into an aromatic ring can be accomplished through either electrophilic or nucleophilic fluorination methods. scripps.edu

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Reagents such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgyoutube.com These reagents are particularly useful for fluorinating electron-rich aromatic compounds. The mechanism is thought to proceed via an Sₙ2-type pathway or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic fluorination , on the other hand, employs a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride (e.g., CsF), to displace a leaving group on the aromatic ring. arkat-usa.orgumn.edu This method is typically used for aromatic rings that are activated towards nucleophilic attack, often by the presence of electron-withdrawing groups. A recent development involves the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination. arkat-usa.orgumn.edu This method offers a convenient and rapid route to these compounds. arkat-usa.orgumn.edu The choice between electrophilic and nucleophilic fluorination depends on the nature of the substrate and the desired regiochemistry.

Orthogonal Protecting Group Chemistry in Polyhalogenation

In the synthesis of complex molecules with multiple reactive sites, the use of orthogonal protecting groups is a crucial strategy. Orthogonal protecting groups are functional groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule. sigmaaldrich.com This allows for the sequential and selective modification of different parts of the molecule.

In the context of the polyhalogenation of a substituted benzoic acid, orthogonal protecting groups can be employed to control the regioselectivity of the halogenation steps. For example, the carboxylic acid functionality could be protected as an ester. Different types of esters can be cleaved under specific conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). By choosing an appropriate protecting group for the carboxylic acid, one could perform a bromination reaction, then deprotect the acid and perform a subsequent reaction at a different position without interference. This strategy is particularly valuable when the directing effects of the substituents would otherwise lead to a mixture of products. The selection of a suitable set of orthogonal protecting groups is critical for the successful execution of a multi-step synthesis of a polyhalogenated aromatic compound. nih.govub.eduug.edu.pl

Carboxylation Methodologies for Substituted Aromatics

The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor such as 1,4-dibromo-2-fluorobenzene (B72686), several strategies can be employed to introduce the carboxylic acid moiety at the C1 position, flanked by a fluorine and a bromine atom.

A classic and reliable method for the carboxylation of aryl halides involves the formation of an organometallic intermediate—either a Grignard or an organolithium reagent—followed by quenching with carbon dioxide. wikipedia.orgsaylor.org The synthesis of this compound via this route would commence with 1,4-dibromo-2-fluorobenzene.

The first step is the formation of the organometallic reagent. Due to the relative reactivity of carbon-halogen bonds, the metal-halogen exchange is anticipated to occur at one of the C-Br bonds rather than the more stable C-F bond. The fluorine atom's electron-withdrawing nature increases the acidity of adjacent protons, potentially complicating lithiation if a strong, non-nucleophilic base is used, but direct metal-halogen exchange is the primary pathway. stackexchange.com

Grignard Reagent Formation and Carboxylation: The reaction of 1,4-dibromo-2-fluorobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would generate the corresponding Grignard reagent. numberanalytics.com The choice of solvent is critical as it solvates the magnesium center, influencing the reagent's stability and reactivity. numberanalytics.com Subsequent bubbling of dry carbon dioxide gas through the solution, followed by an acidic workup, yields the target carboxylic acid. wikipedia.org

Organolithium Reagent Formation and Carboxylation: Alternatively, an organolithium reagent can be prepared. This is typically achieved through a metal-halogen exchange reaction between the aryl bromide and an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. saylor.org Similar to the Grignard route, the organolithium intermediate is then reacted with carbon dioxide to form the lithium carboxylate, which upon acidification, gives this compound. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. saylor.org

The general mechanism for both pathways is illustrated below:

Step 1 (Metal-Halogen Exchange): Ar-Br + M → Ar-M-Br (for M=Mg) or Ar-Br + R-Li → Ar-Li + R-Br (for M=Li)

Step 2 (Carboxylation): Ar-M-X + CO₂ → Ar-CO₂-M-X

Step 3 (Workup): Ar-CO₂-M-X + H₃O⁺ → Ar-COOH + M-X⁺ + H₂O

Palladium-catalyzed carbonylation represents a more modern and often more functional-group-tolerant alternative to traditional organometallic carboxylation. acs.org These reactions typically involve the coupling of an aryl halide with carbon monoxide in the presence of a palladium catalyst and a nucleophile. acs.org For the synthesis of a carboxylic acid, water can act as the nucleophile in a process known as hydroxycarbonylation. organic-chemistry.org

This approach could potentially be applied to the synthesis of this compound from 1,4-dibromo-2-fluorobenzene. A key challenge is achieving regioselective carbonylation at the desired C1 position. The electronic and steric environment around the two bromine atoms will influence the rate of oxidative addition to the palladium center.

A typical catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond to form an Aryl-Pd(II)-Br complex.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond.

Nucleophilic Attack: A water molecule attacks the acyl-palladium complex.

Reductive Elimination: The carboxylic acid product is released, regenerating the Pd(0) catalyst.

While highly effective for many aryl halides, the application to a di-bromo substrate requires careful control to avoid double carbonylation or other side reactions. acs.org The development of ligands that can modulate the reactivity and selectivity of the palladium catalyst is crucial for such transformations. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Syntheses

To maximize the yield and purity of this compound, systematic optimization of the reaction parameters is essential.

The conditions under which the carboxylation is performed have a profound impact on the outcome.

For Grignard and Organolithium Methods:

Solvent: Ethereal solvents like THF and diethyl ether are standard for Grignard and organolithium reactions. numberanalytics.comresearchgate.net THF is generally a better solvent due to its higher coordinating ability, which can increase the reactivity of the organometallic reagent. researchgate.net However, the stability of organolithium reagents can be lower in THF compared to diethyl ether, necessitating careful temperature control. scispace.com

Temperature: Metal-halogen exchange reactions are often performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as elimination or reaction with the solvent. dtu.dk The subsequent carboxylation step is also typically conducted at low temperatures before allowing the reaction to warm to room temperature.

For Palladium-Catalyzed Carbonylation:

Solvent: Solvents for palladium catalysis vary widely and include polar aprotic solvents like DMF or DMSO, as well as ethers or even aqueous systems. organic-chemistry.orgnih.gov The choice of solvent can affect catalyst solubility, stability, and reaction rate.

Temperature and Pressure: These reactions often require elevated temperatures (e.g., 80-120 °C) and pressure of carbon monoxide (from 1 atm to higher pressures) to facilitate CO insertion and achieve reasonable reaction rates. acs.org Optimization is key to find a balance between reaction speed and the stability of the catalyst and product.

The table below summarizes the potential influence of these parameters on the synthesis.

ParameterGrignard/Organolithium MethodPalladium-Catalyzed MethodRationale
Solvent THF, Diethyl EtherDMF, Acetonitrile, PEG, WaterInfluences reagent/catalyst solubility, stability, and reactivity. organic-chemistry.orgresearchgate.net
Temperature -78°C to Room Temp60°C to 120°CControls reaction rate and minimizes side reactions or decomposition. acs.orgdtu.dk
Pressure Not applicable (CO₂ added)1 atm to >20 atm COHigher pressure increases CO concentration, driving the carbonylation forward. acs.org

In palladium-catalyzed carbonylation, the choice of catalyst and ligand is paramount for success, especially for complex substrates. nih.gov

Catalyst Precursor: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. The choice can influence the ease of formation of the active Pd(0) species.

Ligand Design: The ligand stabilizes the palladium center and critically influences its electronic and steric properties. For aryl halides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more complex, bulky ligands like Xantphos or DPEphos are often employed. acs.org The ligand's properties can be tuned to:

Enhance Regioselectivity: By sterically blocking one reaction site over another.

Improve Efficiency: By promoting the rate-limiting step (often oxidative addition or reductive elimination).

Increase Catalyst Stability: By preventing the formation of inactive palladium black.

Mechanistic studies on nickel-catalyzed carboxylation have shown that additives, such as Lewis acids, can also play a crucial role in improving catalytic performance. acs.orgnih.gov A similar screening of additives could prove beneficial in a palladium-catalyzed route to this compound.

Catalyst System ComponentFunctionExamples
Palladium Precursor Source of the active catalystPd(OAc)₂, PdCl₂(PPh₃)₂
Ligand Modulates reactivity, selectivity, stabilityPPh₃, DPEphos, Xantphos
Base Neutralizes HX formed during the cycleK₂CO₃, Et₃N
Additive Can enhance catalyst performanceLewis acids (e.g., MnCl₂) nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The synthesis of specialty chemicals like halogenated benzoic acids is increasingly being evaluated through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. wjpmr.comnih.gov

Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed additions are often superior to classical stoichiometric organometallic reactions in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. organic-chemistry.orgbrazilianjournals.com.br For instance, ligand-free palladium-catalyzed hydroxycarbonylation has been successfully performed in a PEG-400/water system under ambient conditions. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. organic-chemistry.orgwjpmr.com While organolithium reactions require cryogenic temperatures, and palladium catalysis often needs heat, the development of highly active catalysts that operate under milder conditions is a key area of research. springernature.com

Catalysis: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. Catalytic methods reduce waste by using small amounts of a substance to carry out the reaction many times. rptu.dersc.org

Applying these principles could lead to a more sustainable synthesis of this compound, for example, by favoring a highly efficient, one-pot, palladium-catalyzed aqueous-phase carbonylation over a multi-step cryogenic organolithium-based route that generates significant salt waste. rsc.org

Lack of Publicly Available Research on

Extensive research has revealed a significant gap in the scientific literature regarding the advanced synthetic methodologies for the chemical compound this compound. Specifically, there is no readily available, detailed research data on strategies for improving atom economy, reducing waste, or the application of alternative reaction media such as supercritical fluids or ionic liquids for the synthesis of this particular compound.

Consequently, it is not possible to provide a scientifically accurate and data-driven article on the following topics as they pertain to this compound:

Exploration of Alternative Reaction Media (e.g., Supercritical Fluids, Ionic Liquids):There is no available research documenting the synthesis of this compound in supercritical fluids or ionic liquids. Therefore, no data on reaction efficiency, selectivity, or other process parameters in these media can be provided.

Without dedicated research on this specific compound, any discussion of these advanced synthetic topics would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article based on verifiable research findings.

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions on the Aromatic Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edubyjus.com The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. msu.edubyjus.comyoutube.com

The benzene (B151609) ring of 3,6-dibromo-2-fluorobenzoic acid is substituted with three deactivating groups: two bromine atoms, a fluorine atom, and a carboxylic acid group. Deactivating groups decrease the rate of electrophilic substitution compared to unsubstituted benzene by withdrawing electron density from the ring. msu.eduyoutube.com

The carboxylic acid group (-COOH) is a strong deactivating group and a meta-director. msu.eduuni.lu It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic. uni.lu This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. wikipedia.org

In this compound, the positions open for substitution are C4 and C5. The directing effects of the substituents are as follows:

-COOH group (at C1): Directs meta to C3 and C5.

-F group (at C2): Directs ortho to C3 and para to C6 (both positions are already substituted).

-Br group (at C3): Directs ortho to C2 and C4, and para to C6 (C2 and C6 are substituted).

-Br group (at C6): Directs ortho to C1 and C5, and para to C4 (C1 is substituted).

Table 1: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectDirecting Preference
-COOHC1Deactivating, Meta-directingC3, C5
-FC2Deactivating, Ortho, Para-directingC3, C6
-BrC3Deactivating, Ortho, Para-directingC2, C4, C6
-BrC6Deactivating, Ortho, Para-directingC1, C5, C4

In electrophilic aromatic substitution reactions, the distribution of products can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. pressbooks.pub

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. pressbooks.pubmasterorganicchemistry.com

Thermodynamic control favors the most stable product, which is achieved when the reaction is reversible, allowing an equilibrium to be established. pressbooks.pub

For highly deactivated substrates like this compound, electrophilic substitution reactions often require high temperatures, which can allow for the possibility of thermodynamic control. pressbooks.pub If the initial electrophilic attack is reversible, an initially formed kinetic product could potentially rearrange to a more stable thermodynamic product. The relative stability of the possible regioisomeric products would depend on minimizing steric repulsion and unfavorable electronic interactions between the substituents. However, due to the strong C-C bond formed during the substitution, these reactions are often irreversible, meaning the product distribution is under kinetic control. rsc.org

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Aryl halides that are activated by electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. youtube.comuomustansiriyah.edu.iq The presence of electron-withdrawing groups is crucial as they stabilize this anionic intermediate. youtube.comuomustansiriyah.edu.iq

In SNAr reactions, the nature of the halogen leaving group has a significant impact on reactivity. Contrary to SN1 and SN2 reactions, the order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. youtube.com The highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net

In this compound, all three halogen atoms are on a ring that is activated by the electron-withdrawing carboxylic acid group and the other halogens. Therefore, nucleophilic attack is plausible. Based on the general reactivity trend, the fluorine at the C2 position would be the most likely site for nucleophilic displacement, followed by the bromine atoms at C3 and C6. youtube.com Strong nucleophiles, such as alkoxides or amines, would be required to effect this transformation.

Table 2: Predicted Reactivity of Halogens in SNAr for this compound

PositionHalogenPredicted Relative ReactivityRationale
C2FluorineHighestHighest electronegativity, making the carbon more electrophilic. researchgate.net
C3, C6BromineLowerLess electronegative than fluorine, resulting in a less electrophilic carbon center. researchgate.net

While not a direct displacement of a halogen, decarboxylative halogenation reactions represent a transformation at a halogenated position. A noteworthy example is the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. uomustansiriyah.edu.iq This type of reaction, often considered a variation of the Hunsdiecker reaction, can be an effective method for synthesizing aryl bromides from inexpensive benzoic acids.

Recent studies have shown that electron-rich aromatic acids can undergo decarboxylative bromination. Interestingly, some electron-poor polyfluorinated benzoic acids have also been shown to be reactive under these conditions. This suggests that this compound could potentially undergo decarboxylative bromination to yield 1,2,4-tribromo-3-fluorobenzene, although the presence of multiple deactivating groups might inhibit the reaction. Mechanistic studies on similar systems suggest that this process may not proceed through a radical pathway, as is common for classical Hunsdiecker reactions.

Cross-Coupling Reactions at Halogenated Sites

The two bromine atoms on the aromatic ring of this compound provide handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This reaction has been successfully applied to aryl bromides containing a carboxylic acid group, providing a direct route to biphenyl (B1667301) carboxylic acids. rsc.org These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and liquid crystals. rsc.orgtcichemicals.com

The reaction is typically catalyzed by a palladium complex and requires a base. tcichemicals.com Notably, efficient Suzuki-Miyaura coupling of aryl bromides with carboxyl groups has been achieved at room temperature in water, presenting a greener approach to these transformations. rsc.org The use of dibromoarenes in Suzuki-Miyaura coupling can lead to the formation of π-conjugated polymers. nih.gov In such polymerizations, the nature of the aromatic rings of the dibromo monomer and the diboronic acid (ester) monomer can influence the molecular weight of the resulting polymer. nih.gov

A data table summarizing representative conditions for Suzuki-Miyaura coupling is presented below:

CatalystLigandBaseSolventTemperatureReactantsProduct Type
Palladium ComplexGlycineVariousWaterRoom TempAryl Bromide with COOH, Aryl Boronic AcidBiphenyl Carboxylic Acid rsc.org
Pd Catalyst----Dibromoarene, Arylenediboronic Acid (ester)π-Conjugated Polymer nih.gov

The halogenated sites of this compound are also amenable to other important cross-coupling reactions, including the Sonogashira, Heck, and Negishi reactions.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction provides access to aryl alkynes. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org The chemoselectivity of Sonogashira reactions can be controlled in polyhalogenated systems, allowing for the stepwise functionalization of the molecule. rsc.org

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst. nih.gov This reaction has been successfully carried out in water using thermoresponsive polymer micelles, which can act as nanoreactors. nih.gov

The Negishi coupling , which is not as extensively detailed in the provided results for this specific substrate, involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. It is a powerful tool for the formation of carbon-carbon bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. organic-chemistry.org The reaction is versatile, accommodating a wide range of primary and secondary amines and aryl halides. organic-chemistry.org The development of new ligands has been crucial in expanding the scope and efficiency of this transformation. organic-chemistry.org

A representative example of a Buchwald-Hartwig amination involves the reaction of a bromopyridine with a diamine in the presence of a palladium catalyst and a base. chemspider.com

Aryl HalideAmineCatalystLigandBaseSolventProduct
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBuᵗTolueneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com

Cyclization and Annulation Reactions Employing this compound as a Precursor

The strategic placement of reactive functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of more complex cyclic and polycyclic aromatic systems through cyclization and annulation reactions.

For example, domino reactions that combine multiple transformations in a single pot can be employed to construct intricate molecular architectures. A "twofold Heck-6π-electrocyclization" sequence has been used to prepare functionalized dibenzothiophenes from di- and tribromobenzothiophenes. researchgate.net Similarly, Suzuki-Miyaura cross-coupling followed by a Scholl oxidative cyclodehydrogenation reaction has been utilized to synthesize polyaromatic regioisomers from dibromopyrene precursors.

While specific examples detailing the use of this compound in such cyclization reactions were not found in the provided search results, its structure suggests significant potential. The carboxylic acid and the two bromine atoms offer multiple points for intramolecular or intermolecular reactions that could lead to the formation of new rings. For instance, after conversion of the carboxylic acid to a suitable functional group, an intramolecular cyclization involving one of the bromine atoms could be envisioned. Alternatively, sequential cross-coupling reactions at the bromine positions could introduce functionalities that are poised for a subsequent annulation reaction, thereby building up a larger ring system.

Advanced Spectroscopic Characterization and Quantum Chemical Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3,6-Dibromo-2-fluorobenzoic acid, offering precise information on the atomic arrangement and electronic environment of the nuclei.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides definitive evidence for the structure of halogenated benzoic acids. For this compound, the substitution pattern on the benzene (B151609) ring results in a distinct set of signals. The ¹H NMR spectrum is expected to show two aromatic protons, appearing as doublets due to coupling with each other. The chemical shifts are influenced by the deshielding effects of the bromine, fluorine, and carboxylic acid groups.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each of the seven carbon atoms. The carbons directly bonded to the electronegative halogens (bromine and fluorine) and the carboxyl group show characteristic downfield shifts. The ¹⁹F NMR spectrum is particularly informative, showing a single resonance whose chemical shift is indicative of the electronic environment created by the adjacent bromine and carboxylic acid groups. While specific experimental data for this compound is not widely published, data from analogous compounds like 3-bromo-2-fluorobenzoic acid and various dibromobenzoic acids help in predicting the expected spectral features. synquestlabs.comchemicalbook.com The precise chemical shifts and coupling constants (J-values), particularly the H-F and C-F couplings, are critical for unambiguously confirming the substitution pattern and providing insights into the molecule's preferred conformation in solution.

Table 1: Representative NMR Data for Halogenated Benzoic Acid Analogs Note: This table presents data from analogous compounds to illustrate the expected ranges and patterns, as complete experimental data for this compound is not readily available in the cited literature.

NucleusCompound ExampleChemical Shift (δ, ppm)Comments
¹H 2-Fluoro-3-methylbenzoic acid7.11-7.71Aromatic protons in a complex multiplet structure. arkat-usa.org
¹H 3,5-Dibromobenzoic acid7.91 (t), 7.76 (s)Shows distinct signals for the aromatic protons based on their position relative to the bromine atoms. biorxiv.org
¹³C 4-Fluorobenzoic acid116.14, 127.83, 132.59, 166.37Illustrates the range of chemical shifts for carbons in a fluorinated benzoic acid. rsc.org
¹³C 3-Bromo-2-fluorobenzoic acid116.0 (d, J=22.9 Hz), 121.4, 127.7, 134.9, 157.6 (d, J=250 Hz), 164.2Shows characteristic C-F coupling constants.
¹⁹F 3-Fluorobenzoic acid-114.14Represents a typical chemical shift for a fluorine atom on a benzoic acid ring. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for establishing detailed molecular architecture, especially for derivatives of this compound where the substitution pattern might be more complex.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In a derivative, this would confirm the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformational preferences, such as the spatial relationship between the fluorine atom and the protons of a nearby substituent in a derivative.

These techniques, when used in combination, provide a comprehensive and unambiguous picture of molecular connectivity and 3D structure. researchgate.netuniversiteitleiden.nl

Quantum chemical methods, particularly Density Functional Theory (DFT), have become essential for interpreting and predicting NMR spectra. mdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the NMR chemical shifts. aps.orgq-chem.com

The process involves optimizing the molecular geometry of this compound using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov Following optimization, NMR shielding constants are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These theoretical predictions serve multiple purposes:

They aid in the assignment of complex experimental spectra.

They can be used to predict the spectra of hypothetical or yet-to-be-synthesized molecules.

Comparing calculated and experimental shifts can help to confirm or refute a proposed structure. smu.edu

For molecules like this compound, DFT calculations can be particularly valuable for predicting the influence of the multiple halogen substituents on the ¹³C and ¹⁹F chemical shifts, which can be difficult to estimate from simple empirical rules. faccts.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR, detailing the functional groups and bonding arrangements within the molecule.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. DFT calculations are often employed to aid in the precise assignment of these vibrational modes. nih.govijtsrd.com

Key vibrational modes include:

C=O Stretch: The carbonyl stretching vibration of the carboxylic acid group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1750 cm⁻¹. In dimeric, hydrogen-bonded forms, this band often shifts to a lower frequency.

C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption band, usually found in the 1100-1300 cm⁻¹ range. Its exact position can provide information about the electronic environment of the C-F bond.

C-Br Stretches: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes.

Table 2: Characteristic Vibrational Frequencies for Halogenated Benzoic Acids Note: This table presents typical frequency ranges for the key functional groups found in the title compound, based on general spectroscopic principles and data from related molecules.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Carboxylic Acid (O-H)O-H Stretch (H-bonded)2500-3300Broad, Strong
Carbonyl (C=O)C=O Stretch1700-1750Strong
Carbon-Fluorine (C-F)C-F Stretch1100-1300Strong
Carbon-Bromine (C-Br)C-Br Stretch500-650Medium-Strong

Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state and in concentrated nonpolar solutions. This dimerization has a profound effect on the vibrational spectrum. researchgate.net

The most telling evidence for hydrogen bonding is the appearance of a very broad and intense O-H stretching band in the IR spectrum, typically centered between 2500 and 3300 cm⁻¹. nih.gov This is a significant red-shift from the sharp band of a "free" (monomeric) O-H group, which would appear around 3500-3600 cm⁻¹. Furthermore, the C=O stretching frequency is also sensitive to hydrogen bonding. In the dimer, the C=O frequency typically shifts to a lower wavenumber compared to the monomer, as the hydrogen bond weakens the C=O double bond. mdpi.com

By analyzing the shifts in these key vibrational bands, often with the aid of temperature- or concentration-dependent studies, it is possible to investigate the equilibrium between the monomeric and dimeric forms and to characterize the strength of the intermolecular hydrogen bonding interactions. researchgate.netmdpi.com DFT calculations on both the monomer and dimer can further quantify these spectral shifts and correlate them with changes in bond lengths and electron density upon dimerization. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and probing the fragmentation patterns of this compound, offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound from its measured mass. For this compound (C₇H₃Br₂FO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum would be the distinctive isotopic pattern created by the two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a characteristic M:M+2:M+4 peak ratio of approximately 1:2:1 for fragments containing two bromine atoms, providing a clear signature for the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. srce.hrresearchgate.netnih.gov For this compound, analysis would typically be performed on the deprotonated molecule, [M-H]⁻, generated via electrospray ionization (ESI).

The fragmentation of this precursor ion, induced by collision with an inert gas (Collision-Induced Dissociation, CID), would likely follow predictable pathways for benzoic acids. A primary and highly characteristic fragmentation step is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. This would generate a 3,6-dibromo-2-fluorophenyl anion. Subsequent fragmentation events could involve the loss of one or both bromine atoms. The precise masses of these fragment ions, determined by HRMS, would be used to confirm their elemental compositions and validate the proposed fragmentation pathway. This detailed fragmentation analysis provides strong evidence for the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique provides information about the electronic structure of conjugated systems like this compound.

The UV-Vis spectrum of an aromatic carboxylic acid is dominated by electronic transitions within the benzene ring and the carbonyl group. up.ac.za The main absorption bands are due to π→π* transitions associated with the conjugated π-electron system of the aromatic ring. aip.org For benzene, these transitions give rise to a strong primary band around 200 nm and a weaker, structured secondary band near 255 nm. up.ac.za

When substituents are added to the benzene ring, these absorption bands can shift in wavelength and change in intensity. The carboxylic acid group and the halogen atoms (F, Br) act as chromophores that modify the electronic structure of the benzene ring. spcmc.ac.in Both the electron-withdrawing carboxyl group and the halogens tend to shift the primary and secondary π→π* absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.za

In addition to the π→π* transitions, the carbonyl group of the carboxylic acid also allows for an n→π* transition. This involves the excitation of an electron from a non-bonding orbital (n) on the oxygen atom to an antibonding π* orbital. These transitions are typically much weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger absorption bands. up.ac.zaaip.org

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. wikipedia.orgresearchgate.net This effect arises because changes in solvent polarity can stabilize the ground state and the excited state of the solute molecule to different extents. wikipedia.org

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities can reveal information about the nature of its electronic transitions.

π→π* Transitions: The excited state of a π→π* transition is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength.

n→π* Transitions: For n→π* transitions, the ground state is often more stabilized by polar, protic solvents (through interactions like hydrogen bonding with the carbonyl oxygen's lone pairs) than the excited state. This increased stabilization of the ground state widens the energy gap, resulting in a hypsochromic (blue) shift to a shorter wavelength as solvent polarity increases. wikipedia.org

Observing these shifts for this compound would help confirm the assignment of its electronic transitions and provide insight into its solute-solvent interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

A survey scan of this compound would confirm the presence of carbon, oxygen, fluorine, and bromine. High-resolution spectra of the C 1s, O 1s, F 1s, and Br 3d regions would provide detailed information about the chemical environment and oxidation states of these elements.

Detailed Research Findings

The analysis of the high-resolution spectra would reveal multiple peaks corresponding to the different chemical environments of each element in the molecule.

Carbon (C 1s): The C 1s spectrum is expected to be the most complex, with at least three distinct peaks corresponding to the different types of carbon atoms in the molecule:

C-C/C-H: Carbon atoms in the aromatic ring that are not directly bonded to a halogen or the carboxylic group are expected to have the lowest binding energy.

C-Br/C-F: Carbon atoms directly bonded to the electronegative bromine and fluorine atoms will exhibit a positive chemical shift to higher binding energies. The C-F bond will likely induce a larger shift than the C-Br bond due to the higher electronegativity of fluorine.

Carboxylic Carbon (O=C-OH): The carbon atom of the carboxylic acid group will be at the highest binding energy due to its bonding to two highly electronegative oxygen atoms.

Oxygen (O 1s): The O 1s spectrum is expected to show two distinct peaks corresponding to the two different oxygen environments in the carboxylic acid group:

Carbonyl Oxygen (C=O): The doubly bonded oxygen is expected to have a lower binding energy.

Hydroxyl Oxygen (C-OH): The singly bonded oxygen of the hydroxyl group will have a slightly higher binding energy.

Fluorine (F 1s): The F 1s spectrum is anticipated to show a single, sharp peak. The binding energy of fluorine in organofluorine compounds is typically found in a well-defined region.

Bromine (Br 3d): The Br 3d spectrum will present a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. The binding energy of these peaks will be characteristic of bromine covalently bonded to a carbon atom in an aromatic ring. The two bromine atoms in this compound are in chemically similar environments, and thus may not be resolved as separate peaks.

Interactive Data Tables

The following table provides a representative set of expected binding energies for the different chemical states of the elements in this compound, based on data from similar compounds.

Element Core Level Chemical Environment Expected Binding Energy (eV)
CarbonC 1sAromatic C-C/C-H~284.8
Aromatic C-Br/C-F285.5 - 286.5
Carboxylic (O=C-OH)~289.0
OxygenO 1sCarbonyl (C=O)~532.0
Hydroxyl (C-OH)~533.5
FluorineF 1sAromatic C-F~688.5
BromineBr 3d₅/₂Aromatic C-Br~70.5
Br 3d₃/₂Aromatic C-Br~71.5

Note: These are predicted values and may vary slightly in an actual experimental setting.

The relative atomic concentrations of carbon, oxygen, fluorine, and bromine can be determined from the integrated peak areas of their respective core levels, corrected by their relative sensitivity factors. This would allow for the verification of the elemental composition of the compound.

Computational Chemistry and Theoretical Modeling of 3,6 Dibromo 2 Fluorobenzoic Acid

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular properties of 3,6-Dibromo-2-fluorobenzoic acid at the atomic level. These methods allow for the detailed examination of its electronic structure, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the molecular geometry and energetics of organic molecules. For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional structure. researchgate.net The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, thus predicting bond lengths, bond angles, and dihedral angles.

In analogous compounds such as 2-amino-3,5-dibromobenzoic acid, DFT calculations have been successfully used to reproduce crystal structure parameters with good accuracy. researchgate.net For this compound, we can anticipate the planarity of the benzene (B151609) ring, with the substituents (two bromine atoms, one fluorine atom, and a carboxylic acid group) causing some degree of steric hindrance that might lead to slight out-of-plane distortions. The energetics of different conformers, particularly those arising from the rotation of the carboxylic acid group, can also be calculated to identify the most stable isomer.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

ParameterPredicted Value Range
C-C (aromatic) bond length1.39 - 1.41 Å
C-Br bond length~1.90 Å
C-F bond length~1.35 Å
C-C (carboxyl) bond length~1.50 Å
C=O bond length~1.21 Å
C-O-H bond angle~109°
O-C=O bond angle~123°

Note: These values are estimations based on typical bond lengths and angles in similar halogenated benzoic acids and are subject to variation based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing nature of the halogens and the carboxyl group. mdpi.com The HOMO-LUMO gap would provide insights into its kinetic stability and reactivity towards nucleophiles and electrophiles. DFT calculations are a standard method for computing these orbital energies and visualizing their distributions. mdpi.comcore.ac.uk

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy Range (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.0 to 6.0

Note: These are estimated energy ranges based on computational studies of similar aromatic compounds. The actual values will depend on the specific DFT functional and basis set.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP analysis would likely reveal a significant negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. researchgate.netiucr.org The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The regions around the halogen atoms, particularly bromine, can exhibit a phenomenon known as the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions. rsc.orgscience.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the carboxylic acid group in this compound gives rise to different conformers, and understanding their relative stabilities and the energy barriers to their interconversion is crucial for a complete picture of its chemical behavior.

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group around the C-C single bond connecting it to the benzene ring. Due to steric hindrance from the adjacent bromine and fluorine atoms, this rotation is expected to have a significant energy barrier. Computational studies on similar ortho-substituted benzoic acids have shown that the planar conformations, where the carboxylic acid group is coplanar with the benzene ring, are often the most stable. researchgate.netresearchgate.net

A potential energy surface (PES) can be generated by systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. This would reveal the global minimum energy conformation and the transition states for rotation. It is likely that the most stable conformer will be one that minimizes the steric repulsion between the carboxylic acid group and the ortho-halogen substituents, possibly through the formation of an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine or bromine atom.

Table 3: Predicted Rotational Barriers for the Carboxylic Acid Group

Conformation TransitionPredicted Energy Barrier (kcal/mol)
Planar to Perpendicular5 - 10

Note: This is an estimated range based on studies of other substituted benzoic acids. The actual barrier will be influenced by the specific intramolecular interactions.

While static DFT calculations can identify stable conformers and transition states, Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations at a given temperature.

For specific research questions, such as understanding the behavior of the molecule in solution or its interaction with a biological target, MD simulations would be highly valuable. They can reveal the preferred conformations in a particular environment and the timescale of conformational changes, providing insights that are not accessible from static calculations alone.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling provides profound insights into the kinetics and thermodynamics of chemical reactions. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and predict the most likely reaction pathways.

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the fluorine atom, the two bromine atoms, and the carboxylic acid group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of potential reactions, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr).

For electrophilic aromatic substitution, the directing effects of the substituents are critical. The fluorine atom is an ortho-, para-director, the bromine atoms are also ortho-, para-directors, and the carboxylic acid group is a meta-director. DFT calculations can quantify the activation of different positions on the ring by modeling the stability of the sigma-complex (Wheland intermediate) formed upon attack of an electrophile. The unique substitution pattern of this compound—with halogens ortho, meta, and para to each other—creates a complex electronic landscape. Computational models predict that the single available hydrogen at position 5 is the most likely site for electrophilic attack, influenced by the combined directing effects of the substituents. The reactivity of fluorobenzene (B45895) in EAS is known to be anomalous compared to other halobenzenes; it is only slightly deactivated compared to benzene, with a strong preference for para-substitution. acs.org This is due to a balance between the strong inductive electron withdrawal and a significant resonance donation from fluorine. researchgate.net

In the case of nucleophilic aromatic substitution (SNAr), the reaction is favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. All three halogens and the carboxylic acid group are electron-withdrawing, making the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the bromine leaving groups. Computational studies on similar systems, such as aryl fluorides, have shown that these reactions can proceed through either a classical stepwise mechanism or a concerted pathway. nih.govrsc.org DFT calculations can elucidate the operative mechanism by locating the transition states and intermediates on the potential energy surface. For this compound, models would likely show a preference for substitution at the C3 or C6 positions, with the regioselectivity influenced by both steric hindrance and the stability of the transition state.

A key application of computational chemistry is the calculation of activation energies (Ea) for specific reaction steps, which provides a quantitative measure of kinetic feasibility. For the synthesis or modification of this compound, this could involve steps like nucleophilic aromatic substitution to replace one of the bromine atoms.

While specific activation energies for the synthesis of this compound are not available in the literature, data from analogous systems demonstrate the utility of these calculations. DFT methods are commonly used to calculate the energy barrier of a reaction by identifying the transition state structure connecting reactants and products. For instance, computational studies of concerted nucleophilic aromatic substitution (cSNAr) reactions have provided activation energies for various substituted haloarenes. nih.govsemanticscholar.org These calculations help in understanding how different nucleophiles and leaving groups affect the reaction rate.

The following table presents representative computationally-derived activation energies for related nucleophilic aromatic substitution reactions, illustrating the expected range and influencing factors.

ReactantNucleophileSolvent (Computational Model)Activation Energy (kcal/mol)Reference
Bromobenzene (B47551)MethoxideDMSO27.1 semanticscholar.org
m-MethoxybromobenzeneMethoxideDMSO25.8 semanticscholar.org
5,7-dinitroquinazoline-4-one (peri-NO2 substitution)MethylamineGas Phase18.1 nih.govsemanticscholar.org
4-FluorobenzonitrileIndole (B1671886) AnionDMF (CPCM)~16-18 (estimated from PES) nih.gov

For this compound, activation energy calculations would be crucial for predicting the conditions needed for selective functionalization and for understanding the mechanistic details of its formation.

Intermolecular Interactions and Supramolecular Assembly Prediction

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Computational modeling is essential for predicting and understanding these interactions, which in turn determine the crystal structure and potential for polymorphism.

The most dominant intermolecular interaction in this compound is expected to be the hydrogen bond formed by the carboxylic acid group. Like most benzoic acids, it is predicted to form a centrosymmetric dimer in the solid state, linked by a pair of strong O-H···O hydrogen bonds. mdpi.comuky.edu

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In this compound, the two bromine atoms are potential halogen bond donors.

Computational studies on bromobenzene derivatives have shown that these halogen bonds can be comparable in strength to conventional hydrogen bonds, with calculated interaction energies ranging from -1.5 to over -15 kcal/mol depending on the interacting partner. nih.gov The strength of the σ-hole on the bromine atoms in the target molecule is enhanced by the electron-withdrawing effects of the adjacent fluorine and carboxylic acid groups. Theoretical calculations can map the electrostatic potential surface of the molecule to visualize these positive σ-holes and predict the most likely sites for halogen bonding. Potential halogen bond acceptors in a crystal lattice could include the oxygen atoms of the carboxylic acid group (C-Br···O) or the bromine atoms of a neighboring molecule (C-Br···Br). These interactions play a crucial role in molecular recognition and the directed assembly of supramolecular structures. nih.govrsc.org

Crystal structure prediction (CSP) is a computational field that aims to identify the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. This is particularly relevant for substituted benzoic acids, which are known to exhibit polymorphism. acs.orgrsc.org Different polymorphs can arise from variations in molecular conformation or different arrangements of intermolecular interactions. bohrium.comucl.ac.uk

For this compound, computational CSP studies would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. These calculations must accurately model the competition and synergy between the strong O-H···O hydrogen bond-driven dimerization and the weaker, yet highly directional, C-Br···O and C-Br···Br halogen bonds. The steric hindrance and electronic character of the substituents significantly influence the possible packing motifs. uky.edursc.org Studies on other substituted benzoic acids have shown that even subtle changes in substitution can lead to different crystal structures, highlighting the importance of a detailed computational analysis to complement experimental crystallographic data. acs.orgucl.ac.uk

Crystallography and Solid State Research of 3,6 Dibromo 2 Fluorobenzoic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. unimi.it This method allows for the detailed characterization of the molecular structure and the packing of molecules in the solid state.

Crystal Structure Determination and Asymmetric Unit Characterization

Detailed crystallographic data for 3,6-dibromo-2-fluorobenzoic acid is typically obtained at low temperatures to minimize thermal vibrations, providing a more accurate depiction of the electron density and atomic positions. rsc.org

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₇H₃Br₂FO₂
Molecular Weight 297.90 g/mol
Crystal System Data not available in search results
Space Group Data not available in search results
a (Å) Data not available in search results
b (Å) Data not available in search results
c (Å) Data not available in search results
α (°) Data not available in search results
β (°) Data not available in search results
γ (°) Data not available in search results
Volume (ų) Data not available in search results
Z Data not available in search results
Temperature (K) Data not available in search results
Radiation type Typically Mo-Kα or Cu-Kα rsc.org
R-factor Data not available in search results

Analysis of Intermolecular Interactions in the Solid State (Hydrogen, Halogen, π-π Stacking)

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, typically forming dimers where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. gla.ac.uk This O-H···O interaction is a robust and frequently observed motif in the crystal structures of carboxylic acids. gla.ac.uk

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms like oxygen or other halogens. The nature and strength of these interactions depend on the position and type of the halogen substituent. rsc.org The fluorine atom, while a halogen, is generally a poor halogen bond donor but can participate in other interactions.

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap. These interactions contribute to the stability of the crystal lattice.

The interplay of these interactions, particularly the competition between hydrogen and halogen bonding, is a key area of research in crystal engineering. rsc.org The presence of both bromine and fluorine atoms on the benzene (B151609) ring introduces complexity and potential for various competing interactions. For instance, C-H···F interactions are also considered weak hydrogen bonds that can influence crystal packing. acs.org

Polymorphism and Crystallization Engineering for API intermediates (if applicable, without pharmaceutical context)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant consideration in materials science. Different polymorphs of a substance can exhibit distinct physical properties. The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any different crystal forms that may arise. gla.ac.uk

Crystal engineering principles can be applied to control the crystallization process and selectively produce a desired polymorphic form. This involves understanding and manipulating the intermolecular interactions to guide the self-assembly of molecules into a specific crystal lattice. The study of co-crystals, where this compound is crystallized with another molecule, is a key strategy in crystal engineering to modify solid-state properties. rsc.orgacs.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. ucmerced.edu It provides a fingerprint of the crystalline phases present in a material. ucmerced.edu

For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. This pattern can be compared to a calculated pattern from single-crystal X-ray diffraction data to confirm the phase purity of a bulk sample. rsc.org Any discrepancies between the experimental and calculated patterns might indicate the presence of impurities or a different polymorphic form. rsc.org

Thermal Analysis (DSC, TGA) for Solid-State Transitions and Stability (focus on phase changes, not decomposition for safety)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal information about its melting point and any solid-state phase transitions that occur upon heating. researchgate.net These transitions appear as endothermic or exothermic peaks on the DSC curve.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. While often used to study decomposition, in the context of solid-state transitions, TGA can indicate the loss of solvent from a solvated crystal or other mass loss events that are not related to decomposition for safety assessment.

Table 2: Thermal Analysis Data for Halogenated Benzoic Acids (Illustrative)

Compound Melting Point (°C) Enthalpy of Fusion (kJ/mol)
2-chlorobenzoic acid ~140 Data not available
3-chlorobenzoic acid ~158 Data not available
4-chlorobenzoic acid ~243 Data not available
2-bromobenzoic acid ~150 Data not available
3-bromobenzoic acid ~157 Data not available
4-bromobenzoic acid ~256 Data not available

Crystal Engineering Principles Applied to this compound and its Co-crystals

Crystal engineering focuses on the design and synthesis of functional solid-state structures with desired properties. acs.org This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystal. acs.org

For this compound, crystal engineering strategies could involve:

Supramolecular Synthons: Identifying and utilizing robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.net The carboxylic acid dimer is a classic example of a supramolecular synthon. gla.ac.uk

Co-crystal Formation: Co-crystallizing this compound with other molecules (co-formers) to create new crystalline solids with modified properties. rsc.org The choice of co-former is critical and is based on its ability to form predictable intermolecular interactions, such as hydrogen or halogen bonds, with the target molecule. rsc.org The systematic study of co-crystals with a series of related co-formers can provide insights into the hierarchy and competition of different intermolecular interactions. rsc.org

The presence of multiple functional groups (carboxylic acid, bromine, fluorine) on this compound makes it an interesting target for crystal engineering studies, as it offers the potential for a rich variety of supramolecular assemblies.

Applications As a Synthetic Building Block in Complex Organic Synthesis

Precursor for Polyhalogenated Aromatic Scaffolds and Advanced Intermediates

The presence of multiple halogen substituents on the aromatic ring of 3,6-Dibromo-2-fluorobenzoic acid makes it an ideal starting material for the synthesis of polyhalogenated aromatic compounds. These compounds are of interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. The differential reactivity of the bromine and fluorine atoms, along with the carboxylic acid group, allows for selective transformations, leading to a diverse array of advanced intermediates.

For instance, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. The fluorine atom, being more resistant to such reactions, would remain intact, yielding polyfunctional and highly substituted aromatic scaffolds. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, further expanding the synthetic utility of the resulting intermediates.

Table 1: Potential Transformations of this compound for the Synthesis of Advanced Intermediates

Starting MaterialReagents and ConditionsProduct TypePotential Applications
This compoundArylboronic acid, Pd catalyst, baseDiaryl-2-fluorobenzoic acid derivativePrecursor for complex aromatic systems
This compoundOrganotin reagent, Pd catalystDialkyl- or diaryl-2-fluorobenzoic acid derivativeIntermediate for further functionalization
This compoundSOCl₂ or (COCl)₂3,6-Dibromo-2-fluorobenzoyl chlorideReactive intermediate for acylation reactions
This compoundAlcohol, acid catalystAlkyl 3,6-dibromo-2-fluorobenzoateEster derivative for various transformations

Intermediate in the Synthesis of Heterocyclic Compounds

The strategic placement of functional groups in this compound makes it a promising precursor for the synthesis of various heterocyclic compounds.

Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

While direct synthesis of indoles and quinolines from this compound is not explicitly reported, the structural features of this compound suggest plausible synthetic pathways. For example, the carboxylic acid could be converted to an amino group, and subsequent intramolecular cyclization reactions involving the bromine atoms could lead to the formation of indole (B1671886) or quinoline (B57606) cores. The synthesis of 6-substituted 6H-indolo[2,3-b]quinolines has been explored, highlighting the interest in this class of compounds for their cytotoxic and topoisomerase II inhibitory activities. nih.gov

Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromones)

The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. organic-chemistry.org While this compound is not a phenol, its conversion to a phenolic derivative could open a pathway to substituted benzofurans. Similarly, the synthesis of chromones can be achieved through various methods, including those starting from substituted benzoic acids. mun.ca The unique substitution pattern of this compound could lead to novel chromone (B188151) derivatives with potentially interesting biological or photophysical properties.

Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is an active area of research due to their presence in many biologically active molecules and functional materials. researchgate.netsioc-journal.cnorganic-chemistry.org General methods for the synthesis of these compounds often involve the reaction of precursors with elemental sulfur or other sulfur-containing reagents. The halogen atoms on this compound could serve as reactive sites for the introduction of sulfur-containing functionalities, leading to the formation of novel heterocyclic systems.

Formation of Functionalized Aromatic Polymers and Materials (e.g., for electronic or optical properties)

Polyhalogenated aromatic compounds are known to be precursors for functionalized polymers with applications in electronic and optical devices. The high halogen content of this compound makes it a potential monomer for polymerization reactions. For example, dehalogenative polymerization could lead to the formation of polyphenylenes with defined structures. The presence of the fluorine atom and the potential for further functionalization of the carboxylic acid group could allow for the fine-tuning of the polymer's electronic and optical properties. The synthesis of aromatic proton-conducting ionomers from related fluorinated monomers has been demonstrated, suggesting a possible application for polymers derived from this compound in fuel cell technology. nih.gov

Role in Ligand Synthesis for Catalysis (e.g., design of novel transition metal ligands)

The development of new ligands is crucial for advancing the field of transition metal catalysis. The structure of this compound offers several handles for its incorporation into ligand scaffolds. The carboxylic acid group can act as a coordinating group itself or be modified to introduce other donor atoms. The bromine atoms can be used to attach the aromatic ring to a larger ligand framework through cross-coupling reactions. The fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst. The use of 2-fluorobenzoic acid as a modulator in the synthesis of metal-organic frameworks (MOFs) has been reported, indicating the potential of fluorinated benzoic acids in the field of coordination chemistry and catalysis. google.com

Future Research Directions and Unexplored Avenues in 3,6 Dibromo 2 Fluorobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 3,6-dibromo-2-fluorobenzoic acid, future research will likely focus on moving away from traditional bromination methods that can be challenging in terms of regioselectivity and may use harsh reagents.

Key areas for investigation include:

Catalytic C-H Activation/Bromination: Directing group-assisted C-H activation for regioselective bromination of a 2-fluorobenzoic acid precursor would represent a significant step forward in atom economy and sustainability.

Electrochemical Synthesis: Electrochemical methods offer a green alternative for halogenation reactions. diva-portal.org Investigating the electrochemical bromination of 2-fluorobenzoic acid could provide a scalable and environmentally friendly route to the desired product.

Enzyme-Catalyzed Halogenation: The use of haloperoxidase enzymes for the regioselective bromination of aromatic substrates is a growing field. Exploring enzymatic routes could offer a highly specific and sustainable method for the synthesis of this compound.

Alternative Brominating Agents: Research into less hazardous and more selective brominating agents to replace elemental bromine is crucial. This could involve the development of novel N-bromo reagents or the use of bromide salts in conjunction with an oxidant.

A comparative table of potential sustainable synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Catalytic C-H ActivationHigh atom economy, high regioselectivity.Catalyst development, functional group tolerance.
Electrochemical SynthesisAvoids hazardous reagents, mild reaction conditions. diva-portal.orgElectrode material selection, optimization of reaction parameters.
Enzyme-Catalyzed HalogenationHigh stereo- and regioselectivity, biodegradable catalyst.Enzyme stability, substrate scope.
Alternative Brominating AgentsImproved safety profile, enhanced selectivity.Reagent cost and availability, reaction optimization.

Investigation of Unconventional Reactivity Profiles and Novel Transformations

The unique electronic and steric properties imparted by the two bromine atoms and the fluorine atom in this compound open up possibilities for exploring unconventional reactivity. Future studies could uncover novel transformations that are not readily achievable with less substituted analogues.

Potential areas of exploration include:

Site-Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively functionalize the C-Br bond at the 3-position versus the 6-position would provide a powerful tool for building molecular complexity. nih.gov This could be achieved through the use of tailored ligands that can differentiate between the two bromine environments.

Halogen Bond-Donating Catalysis: The electron-withdrawing nature of the fluorine and carboxylic acid groups enhances the electrophilic character of the bromine atoms, making them potential halogen bond donors. Investigating the use of this compound as a halogen bond-donating catalyst in organic transformations is a novel research avenue.

Photocatalytic Transformations: The bromine atoms can serve as handles for radical generation under photocatalytic conditions. Exploring the photocatalytic C-H arylation or other coupling reactions of this compound with various partners could lead to the discovery of new bond-forming strategies.

Mechanochemical Activation: Utilizing ball milling and other mechanochemical techniques to induce reactions of this compound in the solid state could lead to solvent-free transformations and the formation of unique products.

Exploration of Advanced Material Science Applications (e.g., as building blocks for functional materials)

The rigid and highly functionalized aromatic core of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties. nih.govd-nb.info

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker for the construction of MOFs. The bromine and fluorine substituents can be used to tune the pore size, shape, and functionality of the resulting frameworks for applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be synthesized and investigated as host materials or emitters in OLEDs. The heavy bromine atoms could promote intersystem crossing, leading to efficient phosphorescent materials.

Liquid Crystals: The anisotropic shape of molecules derived from this compound could lead to the formation of liquid crystalline phases. The polar substituents would influence the mesophase behavior and dielectric properties.

Perovskite Solar Cells: Halogenated benzoic acid derivatives have been used to passivate defects at the surface of perovskite films, leading to improved efficiency and stability of solar cells. rsc.org this compound and its esters could be explored for this application.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be utilized in large-scale applications, the development of scalable and efficient manufacturing processes is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in terms of safety, reproducibility, and throughput. researchgate.netgoogle.com

Key research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facile optimization of reaction parameters. d-nb.inforsc.org This could involve packed-bed reactors with immobilized catalysts or reagents.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis and derivatization of this compound would accelerate the discovery of optimal protocols.

In-line Purification and Analysis: Integrating in-line purification techniques, such as continuous crystallization or extraction, and analytical methods, such as HPLC or NMR, into a flow setup would allow for real-time monitoring and control of the manufacturing process.

Computational Design of Novel Derivatives with Predicted Reactivity and Structural Properties

Computational chemistry provides a powerful tool for the in silico design of novel molecules and the prediction of their properties, thereby guiding experimental efforts.

Future computational studies on this compound could involve:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the geometric and electronic properties of various derivatives of this compound can provide insights into their reactivity, stability, and spectroscopic characteristics.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, computational methods can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets.

Prediction of Material Properties: Computational models can be employed to predict the properties of materials derived from this compound, such as the band gap of organic semiconductors or the gas uptake capacity of MOFs.

Machine Learning for Property Prediction: Training machine learning models on existing experimental data can enable the rapid prediction of properties for a large number of virtual derivatives, facilitating the identification of promising candidates for synthesis and testing.

A table summarizing the potential computational approaches is provided below:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Molecular design and reactivity studiesElectronic structure, reaction energies, spectroscopic data.
Molecular DockingDrug discoveryBinding affinity, protein-ligand interactions.
Molecular DynamicsMaterial science, biochemistryConformational changes, transport properties.
Machine LearningHigh-throughput screeningPhysicochemical properties, biological activity.

Q & A

Q. What are the optimal synthetic routes for 3,6-dibromo-2-fluorobenzoic acid, and how do reaction conditions influence halogenation selectivity?

  • Methodological Answer : The synthesis of bromo-fluorobenzoic acids typically involves halogenation of fluorobenzoic acid precursors. For this compound, regioselective bromination can be achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–80°C). Competitive bromination at ortho/meta positions must be mitigated via steric or electronic directing groups. Flow chemistry methods, as demonstrated for x-bromo-2-formylbenzoic acids, may enhance selectivity by reducing side reactions (e.g., over-bromination) .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., splitting patterns for aromatic protons adjacent to bromine/fluorine). Fluorine’s deshielding effect and bromine’s isotopic signature aid in peak assignment. Mass spectrometry (EI-MS) should show molecular ion clusters consistent with Br/Cl isotopic ratios. Cross-reference with databases like NIST Chemistry WebBook for fragmentation patterns . Purity assays (HPLC with UV detection at 254 nm) are critical, as trace dihalogenated byproducts may co-elute .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoic acids, such as this compound?

  • Methodological Answer : Discrepancies in biological activity (e.g., enzyme modulation vs. antimicrobial effects) often arise from assay conditions (pH, solvent) or impurity artifacts. Standardize testing protocols:
  • Use control compounds (e.g., 4-bromo-2,5-difluorobenzoic acid) to isolate substituent-specific effects .
  • Validate activity via dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Apply meta-analysis frameworks to reconcile conflicting data, as emphasized in qualitative research practices .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites (e.g., carboxylate group for hydrogen bonding). Molecular docking (AutoDock Vina) against protein targets (e.g., enzymes with bromine-binding pockets) predicts binding modes. Validate predictions with SAR studies : systematically vary substituents (e.g., replacing Br with Cl) and correlate with activity trends .

Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical control?

  • Methodological Answer : Batch scalability issues include heat dissipation and solvent recovery. Implement continuous-flow reactors to improve mixing and temperature control, as shown for x-bromo-2-formylbenzoic acid synthesis . Optimize halogen stoichiometry (e.g., 1.1–1.3 eq Br2) to minimize di/trihalogenated byproducts. Post-reaction quenching with Na2S2O3 removes excess bromine. Monitor intermediates via in-line IR spectroscopy for real-time adjustment .

Data Analysis and Interpretation

Q. How should researchers address spectral data contradictions (e.g., unexpected NOE correlations) in this compound characterization?

  • Methodological Answer : Unexpected NOE signals may indicate conformational flexibility or crystal packing effects. Use variable-temperature NMR to probe dynamic behavior. Compare with X-ray crystallography data (if available) to resolve ambiguities. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity. For persistent contradictions, consult crystallographic databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What role do fluorine and bromine substituents play in altering the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : Fluorine’s electronegativity increases acidity (lowers pKa) via inductive effects, while bromine’s electron-withdrawing nature further stabilizes the deprotonated form. Measure pKa potentiometrically in aqueous/organic solvent mixtures (e.g., water-DMSO). Compare with computational predictions (e.g., COSMO-RS) to validate substituent contributions. Note: Steric hindrance from bromine may attenuate solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.